molecular formula C18H19N3O3 B2399115 6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 477855-24-6

6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine

Cat. No.: B2399115
CAS No.: 477855-24-6
M. Wt: 325.368
InChI Key: HKOFKFRLVXKYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine is a quinazoline derivative characterized by a 6,7-dimethoxyquinazoline core substituted with a 3-methoxybenzylamine group at the 4-position. Quinazolines are heterocyclic aromatic compounds with a broad spectrum of biological activities, including kinase inhibition, antitumor, and antimicrobial effects . The compound’s structure is defined by its methoxy substituents on the quinazoline ring and the 3-methoxybenzyl group, which influence its physicochemical properties (e.g., solubility, logP) and binding affinity to biological targets.

Properties

IUPAC Name

6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-22-13-6-4-5-12(7-13)10-19-18-14-8-16(23-2)17(24-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOFKFRLVXKYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine typically involves the reaction of 6,7-dimethoxyquinazolin-4-amine with 3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives exhibit anticancer properties. For instance, compounds structurally related to 6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine have been shown to inhibit the growth of various cancer cell lines. Studies have demonstrated that modifications in the quinazoline structure can enhance cytotoxicity against specific tumors, suggesting that this compound may serve as a lead for developing new anticancer agents.

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of quinazoline derivatives against both bacterial and fungal strains. The presence of methoxy groups in the structure is believed to enhance the interaction with microbial targets. For instance, derivatives similar to this compound have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.

Anti-inflammatory Effects

Quinazolines are also investigated for their anti-inflammatory properties. The compound may inhibit pathways involved in inflammatory responses, potentially making it useful for treating conditions like arthritis or other inflammatory diseases.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated a series of quinazoline derivatives, including compounds closely related to this compound. The results indicated significant cytotoxic effects on human cancer cell lines, with IC50 values suggesting potent activity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Activity

In another investigation, researchers synthesized several derivatives and tested their antimicrobial efficacy against a panel of bacteria and fungi. Compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Mycobacterium smegmatis, indicating promising potential as antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerVarious cancer cell linesSignificant cytotoxicity
AntimicrobialStaphylococcus aureusMIC = 12.5 µg/mL
Candida albicansEffective antifungal activity
Anti-inflammatoryIn vitro modelsReduced inflammatory markers

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine involves its interaction with molecular targets such as tyrosine kinases. It inhibits the activity of these enzymes by binding to their ATP-binding sites, thereby blocking the phosphorylation of downstream signaling proteins. This inhibition can lead to the suppression of cancer cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a systematic comparison of 6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine with structurally related analogs:

Substituent Modifications on the Benzyl/Phenyl Group

Compound Name Substituent Position/Group Key Differences in Properties/Activity References
6,7-Dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine 4-Methoxybenzyl Higher lipophilicity (logP) due to para-methoxy group; may alter target selectivity compared to meta-substitution .
6,7-Dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine 3-Nitrophenyl Electron-withdrawing nitro group reduces basicity; likely impacts solubility and membrane permeability .
6,7-Dimethoxy-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine 3-Trifluoromethylphenyl Enhanced metabolic stability due to CF₃ group; crystallographic studies reveal planar conformation favoring hydrophobic interactions .
6,7-Dimethoxy-N-(2-phenylethyl)quinazolin-4-amine Phenethyl Flexible alkyl chain improves solubility but may reduce target binding affinity compared to rigid benzyl groups .

Modifications on the Quinazoline Core

Compound Name Core Modification Key Differences in Properties/Activity References
6,7-Dimethoxy-2-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine (54) 2-Tetrahydro-2H-pyran-4-yl Bulky substituent at position 2 enhances selectivity for GLP lysine methyltransferase over other kinases .
6,7-Dimethoxy-N-(1-methylpiperidin-4-yl)-2-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine 2-THP and 4-piperidinyl Dual substituents improve pharmacokinetics (e.g., oral bioavailability) and potency in enzyme inhibition assays .
6,7-Dimethoxy-N-(pyridin-3-yl)quinazolin-4-amine Pyridin-3-yl Basic nitrogen in pyridine enhances solubility and confers dual BTK/C481S mutant inhibition .

Research Implications

The structural diversity of quinazoline derivatives underscores their versatility in drug discovery. The target compound’s 3-methoxybenzyl group balances lipophilicity and target engagement, while analogs with electron-withdrawing groups (e.g., nitro, CF₃) or heterocycles (e.g., pyridine) optimize stability and selectivity.

Biological Activity

6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.

  • Molecular Formula : C18H19N3O3
  • Molar Mass : 325.36 g/mol
  • Structure : The compound features a quinazoline backbone with methoxy and phenyl substituents that are critical for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Some proposed mechanisms include:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Microtubule Destabilization : Similar to other quinazoline derivatives, it may act as a microtubule-destabilizing agent, leading to cell cycle arrest in cancer cells .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, potentially through interference with microbial cell wall synthesis or function .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer) and others.
  • IC50 Values : In vitro studies reported IC50 values ranging from 6.7 µM to 26.9 µM, indicating significant cytotoxicity against multiple cancer types .
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2316.7Apoptosis induction
A549 (Lung Cancer)12.5Microtubule destabilization
HeLa (Cervical)18.0Cell cycle arrest

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

  • Bacterial Strains Tested : It has shown activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Case Studies

  • Study on Breast Cancer Cells : A study involving MDA-MB-231 cells demonstrated that treatment with this compound led to significant morphological changes indicative of apoptosis and increased caspase-3 activity at concentrations as low as 1 µM .
  • Antimicrobial Efficacy Assessment : In a comprehensive evaluation of antimicrobial activity, this compound was found to exhibit moderate to strong inhibition against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6,7-dimethoxyquinazoline derivatives, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves cyclization of anthranilic acid derivatives with formamide or equivalents, followed by nucleophilic substitution with amines (e.g., 3-methoxybenzylamine). Key steps include:

  • Cyclization : Using triethoxymethane or dimethylformamide dimethyl acetal to form the quinazoline core .
  • Substitution : Reacting 4-chloro-quinazoline intermediates with substituted amines under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
  • Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization to isolate pure products .
    • Optimization : Temperature, solvent polarity, and stoichiometry are critical. For example, excess amine (1.2–1.5 equiv.) improves substitution yields .

Q. How is structural characterization of 6,7-dimethoxyquinazoline derivatives performed?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .
  • HRMS : High-resolution mass spectrometry (ESI-QTOF) validates molecular formulas (e.g., [M+H]⁺ for C₁₉H₂₁N₃O₃: 340.1656) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives .

Q. What in vitro assays are used to evaluate the antimicrobial activity of 6,7-dimethoxyquinazoline analogs?

  • Methods :

  • MIC Determination : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and Gram-negative strains, with nitro groups enhancing activity .
  • Enzyme Inhibition : Fluorescence-based assays to measure inhibition of bacterial RNA polymerase or tyrosine kinases (e.g., EGFR) at IC₅₀ values <1 µM .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro, fluoro, or morpholino groups) impact the biological activity of 6,7-dimethoxyquinazoline derivatives?

  • SAR Insights :

  • Nitro Groups : Enhance antimicrobial activity (e.g., 6-nitro derivatives show MICs of 2–4 µg/mL against S. aureus) but may increase cytotoxicity .
  • Halogenation : Fluorine at the phenyl ring improves metabolic stability and target binding (e.g., 3-Cl-4-F substitution increases EGFR inhibition by 30%) .
  • Morpholino Propoxy Chains : Improve solubility and pharmacokinetics (logP reduction from 3.5 to 2.8) .
    • Data Contradictions : Some analogs show reduced activity despite similar substituents, likely due to steric hindrance or altered π-π stacking .

Q. What computational strategies are employed to predict the binding modes of 6,7-dimethoxyquinazoline derivatives with kinase targets?

  • Methods :

  • Molecular Docking : AutoDock Vina or Glide software models interactions with EGFR (PDB: 1M17). Key residues (e.g., Met793, Thr854) form hydrogen bonds with the quinazoline core .
  • MD Simulations : 100-ns trajectories assess binding stability; RMSD <2 Å indicates stable complexes .
  • Free Energy Calculations : MM/GBSA predicts ΔG binding values (e.g., −45 kcal/mol for high-affinity analogs) .

Q. How can researchers resolve discrepancies in reported bioactivity data for structurally similar quinazoline derivatives?

  • Approaches :

  • Standardized Assays : Re-evaluate compounds under identical conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic Stability Testing : LC-MS/MS quantifies degradation products in liver microsomes; CYP450 isoforms (e.g., CYP3A4) may explain variability .
  • Crystallographic Validation : Compare co-crystal structures to confirm binding poses across studies .

Q. What strategies improve the aqueous solubility of 6,7-dimethoxyquinazoline derivatives without compromising activity?

  • Solutions :

  • PEGylation : Attaching polyethylene glycol chains to morpholino groups reduces logP from 3.2 to 1.8 .
  • Prodrug Design : Phosphate esters at the 4-amine position enhance solubility (e.g., 10-fold increase in PBS) .
  • Co-Crystallization : Use of sulfobutyl ether β-cyclodextrin increases solubility to >5 mg/mL .

Methodological Challenges and Contradictions

Q. Why do some 6,7-dimethoxyquinazoline analogs exhibit conflicting cytotoxicity profiles in similar cell lines?

  • Analysis :

  • Metabolic Activation : Nitro groups may be reduced to cytotoxic amines in certain cell types (e.g., HepG2 vs. HEK293) .
  • Off-Target Effects : Off-target kinase inhibition (e.g., VEGFR2) can vary due to subtle structural differences .
  • Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .

Q. How can researchers optimize HPLC methods for analyzing polar quinazoline metabolites?

  • Protocol :

  • Column : C18 (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in H₂O/acetonitrile .
  • Detection : UV at 254 nm for quinazoline cores; ESI-MS in positive ion mode for metabolites .
  • Challenge : Peak tailing for polar metabolites (e.g., hydroxylated derivatives) is mitigated with 0.1% TFA in mobile phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.